N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide
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Overview
Description
N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide is a chemical compound that belongs to the class of benzamides It features a benzamide core substituted with a nitro group and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide typically involves a multi-step process. One common method starts with the nitration of a benzamide precursor to introduce the nitro group. This is followed by the alkylation of the benzamide with a pyrazole derivative. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, strong acids, and bases. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could yield various substituted benzamides .
Scientific Research Applications
N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The pyrazole moiety may also play a role in binding to specific enzymes or receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-methyl-4-nitro-1H-pyrazole: Shares the pyrazole and nitro functionalities but lacks the benzamide moiety.
N-(4-nitrophenyl)benzamide: Contains the benzamide and nitro groups but lacks the pyrazole moiety.
4-nitro-N-(1H-pyrazol-4-yl)methylbenzamide: Similar structure but without the methyl group on the pyrazole ring
Uniqueness
N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C12H12N4O3 |
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Molecular Weight |
260.25g/mol |
IUPAC Name |
N-[(1-methylpyrazol-4-yl)methyl]-4-nitrobenzamide |
InChI |
InChI=1S/C12H12N4O3/c1-15-8-9(7-14-15)6-13-12(17)10-2-4-11(5-3-10)16(18)19/h2-5,7-8H,6H2,1H3,(H,13,17) |
InChI Key |
DEBCBCVLQZUBGF-UHFFFAOYSA-N |
SMILES |
CN1C=C(C=N1)CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CN1C=C(C=N1)CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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